3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-FLUOROPHENYL)-7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a thienopyridine core, fluorophenyl, and methoxyphenyl groups, makes it an interesting subject for study in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the thienopyridine core and the subsequent functionalization of the phenyl groups. Common synthetic routes may involve:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of Phenyl Groups: Introduction of the fluorophenyl and methoxyphenyl groups can be done using various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to control the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-(4-FLUOROPHENYL)-7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA: Potential interactions with nucleic acids, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
3-(4-FLUOROPHENYL)-7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID: shares similarities with other thienopyridine derivatives, such as:
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-7-[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H18FNO5S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(3-methoxy-4-prop-2-ynoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H18FNO5S/c1-3-10-31-17-9-6-14(11-18(17)30-2)16-12-19(27)26-21-20(13-4-7-15(25)8-5-13)23(24(28)29)32-22(16)21/h1,4-9,11,16H,10,12H2,2H3,(H,26,27)(H,28,29) |
InChI Key |
GKDUKZMKLNZXJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OCC#C |
Origin of Product |
United States |
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